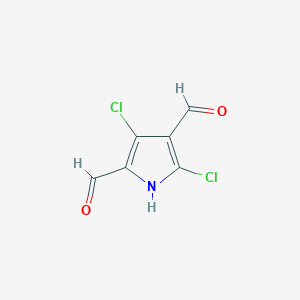

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde is a chemical compound with the molecular formula C6H3Cl2NO2 . It has a molecular weight of 192 and is a solid in its physical form . The compound’s IUPAC name is 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde .

Molecular Structure Analysis

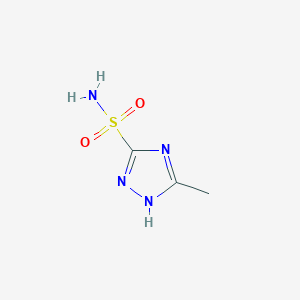

The InChI code for 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde is 1S/C6H3Cl2NO2/c7-5-3 (1-10)6 (8)9-4 (5)2-11/h1-2,9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Chemical Properties

“3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde” is a chemical compound with the CAS Number: 152420-76-3 and a molecular weight of 192 . It has a linear formula of C6H3Cl2NO2 .

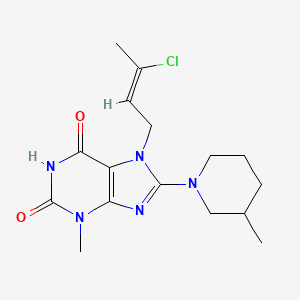

Synthesis of Pyrrole Derivatives

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry . “3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde” can be used in the synthesis of pyrrole derivatives .

Drug Discovery

Pyrrole derivatives, including those synthesized from “3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde”, have applications in drug discovery . Their versatility, selectivity, and biocompatibility make them valuable tools for drug design and development .

Material Science

Pyrrole derivatives also have applications in material science . They can be used in the development of new materials with unique properties .

Catalysis

Pyrrole derivatives can be used in catalysis . They can serve as catalysts in various chemical reactions, enhancing the efficiency and selectivity of these reactions .

Antimicrobial Properties

Some pyrrole derivatives synthesized from “3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde” have shown antimicrobial properties . They have been found to be active against Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus strains .

Pharmacokinetic Study

In vitro pharmacokinetic studies have been conducted on some pyrrole derivatives . These studies ascertain the stability of these compounds in both simulated gastric fluid and simulated intestinal fluid .

Toxicity Predictions

In silico predictions have been used to assess the toxicity of pyrrole derivatives . These predictions help to ensure that the compounds are safe for use in various applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

作用機序

The compound also contains two aldehyde groups, which are highly reactive and can form covalent bonds with various biological targets. Aldehydes can react with nucleophilic groups in proteins, such as the side chains of lysine, cysteine, and histidine residues, potentially altering the protein’s function .

The dichloro substituents on the pyrrole ring may also influence the compound’s reactivity and biological activity. Chlorine atoms are electron-withdrawing, which can increase the electrophilicity of the aldehyde groups and the pyrrole ring, potentially enhancing their reactivity with biological targets .

特性

IUPAC Name |

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-5-3(1-10)6(8)9-4(5)2-11/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAGUHKVWPKZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NC(=C1Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B2710434.png)

![2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2710437.png)

![5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2710438.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710441.png)

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2710453.png)